REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7]Br.BrCCC=CCC.[C:16]([O:19][CH:20]=[CH:21][CH2:22][CH2:23][CH2:24][CH3:25])(=[O:18])[CH3:17].[CH:26]([OH:32])=[CH:27][CH2:28][CH2:29]CC.[CH2:33]([OH:39])[CH2:34]CCC=C>>[Br:1][CH2:2][CH2:3][CH:4]=[CH:5][CH2:6][CH3:7].[C:16]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH:24]=[CH:25][CH2:29][CH2:28][CH2:27][CH2:26][O:32][C:33](=[O:39])[CH3:34])(=[O:18])[CH3:17].[C:16]([O:19][CH:20]=[CH:21][CH2:22][CH2:23][CH2:24][CH3:25])(=[O:18])[CH3:17]
|
Name
|
hexenyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC=CCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC=C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removing the volatile 3-hexene under vacuum)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC=CCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCC=CCCCCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |